Meconin

Description

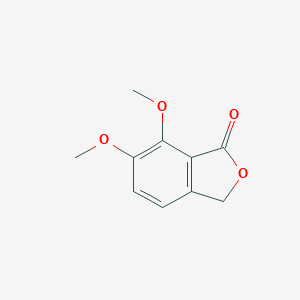

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFGRQMMWVHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205433 | |

| Record name | Meconin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.5 mg/mL at 25 °C | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

569-31-3 | |

| Record name | Meconin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meconin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meconin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meconin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102.5 °C | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Meconin

Elucidation of Precursor-Product Relationships in Natural Product Biosynthesis

The biosynthesis of meconin is linked to the pathways producing benzylisoquinoline alkaloids in plants, particularly in the opium poppy, Papaver somniferum. While detailed enzymatic steps specifically leading directly to this compound are not as extensively documented as those for major alkaloids like morphine or noscapine (B1679977), this compound is known to be structurally related to the phthalide (B148349) isoquinoline (B145761) alkaloids. Studies on the biosynthesis of these related alkaloids often involve tracing the incorporation of labeled precursors to understand the sequence of reactions. The fundamental building blocks for many plant alkaloids, including those related to this compound, originate from amino acids like tyrosine and phenylalanine, which are channeled through complex metabolic routes involving hydroxylation, methylation, and cyclization steps.

Enzymatic Systems and Genetic Regulation Governing this compound Formation

The formation of this compound within plants is mediated by specific enzymatic systems. These enzymes catalyze the conversion of precursor molecules through a series of biochemical transformations. While the precise enzymes solely dedicated to this compound biosynthesis may not be fully characterized, enzymes involved in the broader benzylisoquinoline alkaloid pathway are likely implicated. These include enzymes responsible for O-methylation, N-methylation, and cyclization reactions.

Genetic regulation plays a crucial role in controlling the expression levels and activity of these enzymes, thereby influencing the rate and extent of this compound production. Genes encoding the enzymes in the biosynthetic pathway are subject to transcriptional control, responding to developmental cues and environmental factors. Research in this area often involves genetic studies, transcriptomics, and enzyme activity assays to identify the key genes and regulatory elements governing the biosynthesis of this compound and related compounds.

This compound as a Metabolite: Focus on Noscapine Metabolism and Related Alkaloids

This compound is recognized as a metabolite, notably in the context of the metabolism of noscapine, a non-narcotic benzylisoquinoline alkaloid found in opium poppy targetmol.comnih.govbertin-bioreagent.com. Noscapine (C22H23NO7) is metabolized in the body, yielding this compound (C10H10O4) and cotarnine (B190853) wikipedia.org. This metabolic conversion highlights this compound's position downstream of more complex alkaloids in certain biological systems.

The detection of this compound in biological samples, such as urine, is utilized as a marker for noscapine exposure targetmol.combertin-bioreagent.comresearchgate.net. This is particularly relevant in forensic and clinical settings to indicate the use of substances containing noscapine. Studies have validated this compound as a useful adjunct in detecting illicit opiate use, as noscapine is a contaminant present in illicit heroin researchgate.netusdtl.com. The presence of this compound, alongside other metabolites like cotarnine, can serve as an indicator of exposure to noscapine or illicit heroin wikipedia.orgresearchgate.netusdtl.com.

Research findings on this compound as a metabolite of noscapine are often presented in studies focusing on drug metabolism and detection. For instance, analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify this compound in biological matrices wikipedia.orgresearchgate.net.

Data regarding the detection of this compound as a noscapine metabolite can be illustrated in tables summarizing analytical findings in biological samples.

| Compound | PubChem CID | Role | Detection Matrix |

| This compound | 68437 | Metabolite of Noscapine | Urine, Meconium |

| Noscapine | 275196 | Precursor to this compound metabolism | Various |

| Cotarnine | Not listed | Co-metabolite of Noscapine | Various |

This table summarizes the relationship between this compound and noscapine in the context of metabolism and detection.

Chemical Synthesis and Derivatization Strategies for Meconin

Total Synthesis Approaches to the Meconin Core Structure

Total synthesis aims to construct the complete this compound molecule from simpler, readily available precursors. This process allows for the exploration of different synthetic routes and the potential for developing more efficient and selective methods.

Classical Synthetic Methodologies

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a crucial area of research aimed at exploring the chemical space around the this compound core and identifying compounds with modified or enhanced properties.

Structure-Activity Relationship (SAR) Studies Design

Structure-Activity Relationship (SAR) studies are integral to the design and synthesis of this compound derivatives. nih.govnih.govrsc.orgoncodesign-services.com SAR studies involve systematically modifying specific parts of the this compound structure and evaluating how these changes affect a particular biological activity or property. oncodesign-services.com This process helps to understand which functional groups or structural features are essential for activity and which can be modified to optimize properties such as potency, selectivity, or metabolic stability. oncodesign-services.comsolubilityofthings.com The design of SAR studies guides the synthetic efforts, directing chemists to synthesize a targeted library of analogues with specific structural variations. nih.gov

Functional Group Interconversions and Structural Modifications

The synthesis of this compound derivatives and analogues heavily relies on functional group interconversions and various structural modifications of the this compound core. solubilityofthings.com Functional group interconversions are fundamental reactions in organic chemistry that allow for the transformation of one functional group into another. archive.orgvanderbilt.edulibretexts.orgslideshare.net This enables chemists to introduce, remove, or change functional groups on the this compound scaffold, such as hydroxyl, methoxy (B1213986), or lactone groups, to create a diverse array of derivatives. solubilityofthings.comvanderbilt.edu Common strategies include modifications to the aromatic ring, alterations to the lactone moiety, or the introduction of substituents at different positions. Examples of this compound derivatives mentioned include chloromethylated forms. uni.luchembase.cn These structural modifications, facilitated by a range of organic reactions, are essential for generating the chemical diversity required for comprehensive SAR studies and the potential discovery of new compounds with desired attributes. solubilityofthings.com

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and characterizing Meconin, and how can reproducibility be ensured?

Answer: this compound synthesis typically involves extraction from natural sources (e.g., Papaver species) or chemical synthesis via condensation reactions. Key steps include:

- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) to monitor progress .

- Characterization : Combine NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight confirmation .

- Reproducibility : Document reagent sources, instrument calibration data, and environmental conditions (e.g., humidity for hygroscopic intermediates). Share raw data and spectral files as supplementary materials to enable replication .

Q. Q2. How should researchers design experiments to investigate this compound’s stability under varying physicochemical conditions?

Answer: Adopt a factorial design to test stability across:

- Variables : pH (1–14), temperature (4°C–60°C), and light exposure (UV/visible spectrum).

- Analytical Tools : Use UV-Vis spectroscopy for degradation kinetics and LC-MS to identify breakdown products. Include control batches and triplicate runs to account for variability .

- Statistical Validation : Apply ANOVA to assess significance of degradation pathways. Report confidence intervals (e.g., 95%) to quantify uncertainty .

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved methodologically?

Answer: Address contradictions through:

- Dose-Response Analysis : Test this compound across a wide concentration range (nM–mM) to identify threshold effects. Use cell-based assays (e.g., ROS detection kits) paired with in vivo models (e.g., zebrafish embryos) .

- Mechanistic Studies : Employ transcriptomics (RNA-seq) or proteomics to map pathways influenced by this compound. Compare results with known antioxidants (e.g., ascorbic acid) to contextualize findings .

- Meta-Analysis : Systematically review existing literature using PRISMA guidelines. Apply heterogeneity tests (e.g., I² statistic) to quantify variability across studies .

Q. Q4. What advanced analytical strategies are suitable for elucidating this compound’s interactions with biomacromolecules (e.g., proteins, DNA)?

Answer: Combine orthogonal techniques:

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry .

- Structural Biology : Perform X-ray crystallography or cryo-EM (if complexes are stable) to resolve binding sites. Validate with molecular dynamics simulations .

- Functional Correlates : Link binding data to enzymatic inhibition assays (e.g., cytochrome P450 activity) to assess biological relevance .

Q. Q5. How can researchers reconcile discrepancies in this compound’s pharmacokinetic profiles reported across species?

Answer:

- Cross-Species Pharmacokinetic Modeling : Use compartmental analysis to compare absorption/distribution rates in rodents vs. primates. Normalize data by body surface area or allometric scaling .

- In Silico Predictions : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human parameters. Validate with in vitro hepatocyte clearance assays .

- Covariate Analysis : Identify factors (e.g., metabolic enzyme polymorphisms) contributing to variability. Use multivariate regression to isolate key drivers .

Methodological Frameworks

Q6. What frameworks (e.g., PICO, FINER) are appropriate for formulating this compound-related research questions?

Answer:

- PICO (Population, Intervention, Comparison, Outcome):

- FINER (Feasible, Interesting, Novel, Ethical, Relevant):

Q. Q7. How should researchers address data-sharing and reproducibility challenges in this compound studies?

Answer:

- FAIR Principles : Deposit spectral data (NMR, MS) in repositories like ChemSpider with unique DOIs. Annotate metadata with experimental conditions (e.g., solvent, probe frequency) .

- Protocol Pre-Registration : Use platforms like Open Science Framework to document hypotheses and analytical pipelines before data collection .

Data Analysis and Contradiction Management

Q. Q8. What statistical approaches are critical for interpreting conflicting results in this compound’s therapeutic efficacy?

Answer:

- Bayesian Meta-Analysis : Quantify posterior probabilities of efficacy across studies, incorporating prior data on structurally similar compounds .

- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets or adjusting for publication bias (e.g., funnel plots) .

Q. Q9. How can researchers optimize experimental designs to minimize contradictions in this compound research?

Answer:

- Factorial Design : Systematically vary parameters (e.g., concentration, exposure time) to identify interaction effects .

- Blinding/Randomization : Mitigate bias in bioactivity assays by blinding analysts to treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.